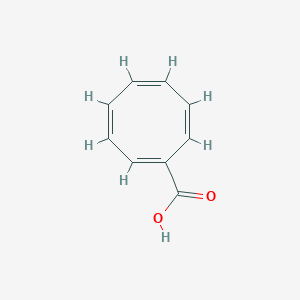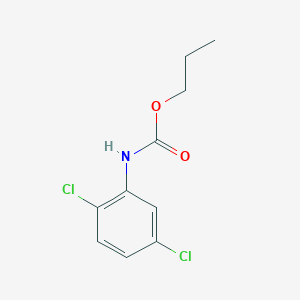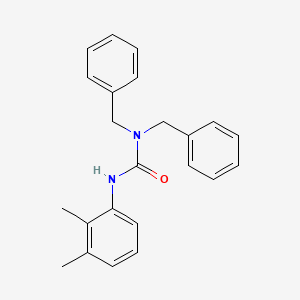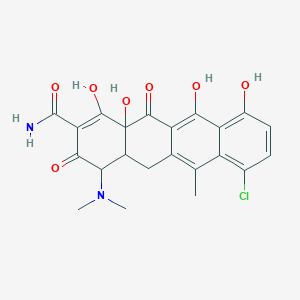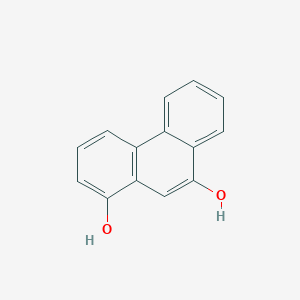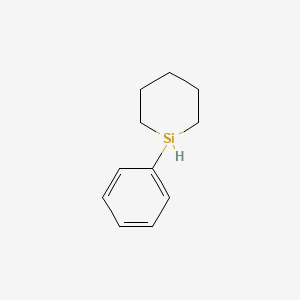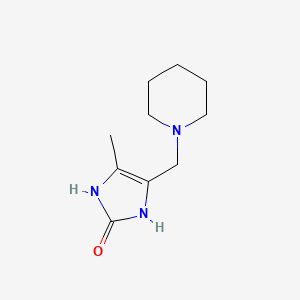
2-Methoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one is an organic compound with the molecular formula C14H14O3. It belongs to the class of xanthones, which are oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a copper-catalyzed one-pot synthesis method has been reported, where the reaction involves the condensation of methyl arenes with active methylene compounds .
Industrial Production Methods
the principles of green chemistry, such as using eco-friendly reagents and optimizing reaction conditions, are often applied to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of more reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized xanthone derivatives, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
2-Methoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and anti-inflammatory effects.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The specific pathways involved depend on the biological context and the particular activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-9h-xanthen-9-one
- 4-Methoxy-9h-xanthen-9-one
- 5,7-Dichloro-1,2,3,4-tetrahydro-9h-xanthen-9-one
- 2,5-Dimethoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one
Uniqueness
2-Methoxy-1,2,3,4-tetrahydro-9h-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 2-position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
5928-16-5 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-methoxy-1,2,3,4-tetrahydroxanthen-9-one |
InChI |
InChI=1S/C14H14O3/c1-16-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)17-13/h2-5,9H,6-8H2,1H3 |
InChI Key |
IRNILVBASYLHOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2=C(C1)C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



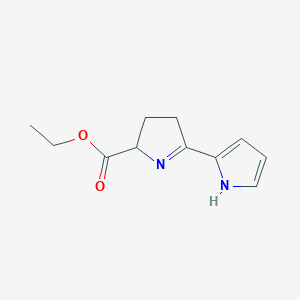
![Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11951027.png)
![11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide](/img/structure/B11951034.png)
